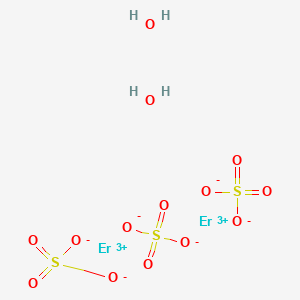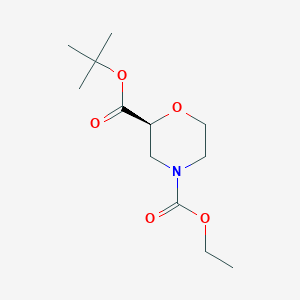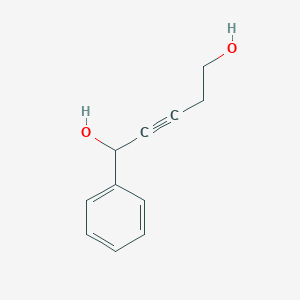
1-Phenylpent-2-yne-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpent-2-yne-1,5-diol is an organic compound characterized by the presence of a phenyl group attached to a pent-2-yne backbone with hydroxyl groups at the first and fifth positions. This compound is notable for its unique structural features, which include a triple bond and two hydroxyl groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylpent-2-yne-1,5-diol typically involves a multi-step process. One common method includes the sequential treatment of propargyl bromide with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at -78°C, followed by reaction with benzophenone. The intermediate thus obtained is treated with paraformaldehyde overnight . The volatile by-product (2-butyn-1-ol) is removed by distillation, and the residue is purified by column chromatography and recrystallized from a mixed solvent of ethyl ether and hexanes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar multi-step synthesis processes, often scaled up and optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylpent-2-yne-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of phenylpent-2-yne-1,5-dione.
Reduction: Formation of 1-phenylpent-2-ene-1,5-diol or 1-phenylpentane-1,5-diol.
Substitution: Formation of 1-phenylpent-2-yne-1,5-dichloride or 1-phenylpent-2-yne-1,5-dibromide.
Wissenschaftliche Forschungsanwendungen
1-Phenylpent-2-yne-1,5-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Phenylpent-2-yne-1,5-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the triple bond can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5,5-Diphenylpent-2-yne-1,5-diol: Similar structure but with additional phenyl groups, leading to different reactivity and applications.
2-Pentyne-1,5-diol: Lacks the phenyl group, resulting in different chemical properties and uses.
1-Phenylpent-4-en-1-yne: Similar backbone but with a double bond instead of a hydroxyl group, affecting its reactivity and applications.
Uniqueness: 1-Phenylpent-2-yne-1,5-diol is unique due to its combination of a phenyl group, a triple bond, and two hydroxyl groups, which confer distinct chemical reactivity and versatility in synthesis and applications.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-phenylpent-2-yne-1,5-diol |
InChI |
InChI=1S/C11H12O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11-13H,5,9H2 |
InChI-Schlüssel |
DOXFERGXGOAGMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C#CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


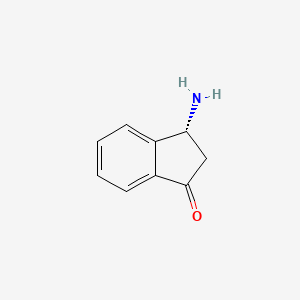
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
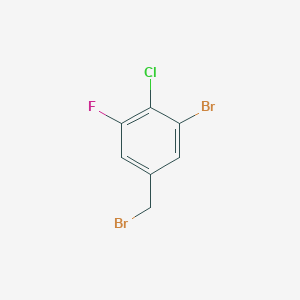
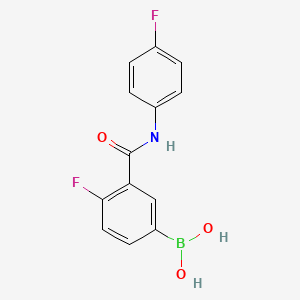
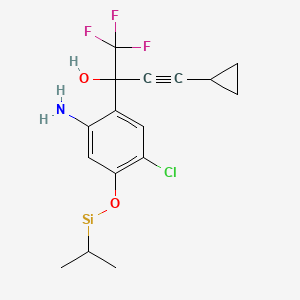
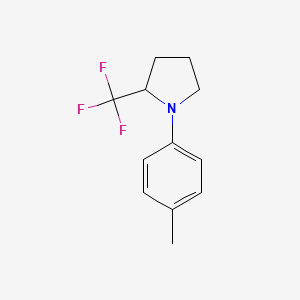
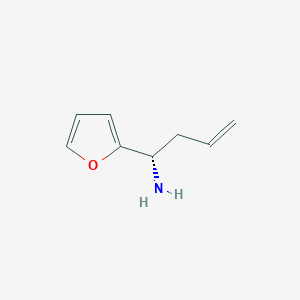
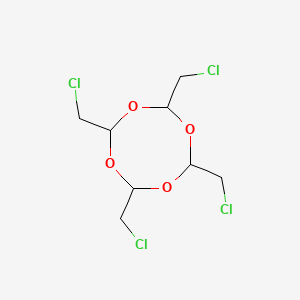
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
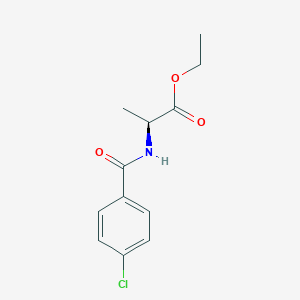
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
